Prumycin dihydrochloride
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Overview
Description
Prumycin dihydrochloride is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. It is widely used in cell biology as a selection antibiotic agent in mammalian cell culture systems. The compound works by inhibiting peptidyl transfer on both prokaryotic and eukaryotic ribosomes, making it toxic to both types of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prumycin dihydrochloride is synthesized from Streptomyces alboniger. The preparation involves isolating the antibiotic from the bacterial culture, followed by purification processes to obtain the dihydrochloride salt form. The compound is soluble in water and methanol, and the stock solution can be stored at -20°C .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces alboniger. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate the antibiotic in its pure form .
Chemical Reactions Analysis
Types of Reactions: Prumycin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Prumycin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: Widely used in cell biology for selecting genetically modified cells that express resistance genes.
Medicine: Investigated for its potential therapeutic applications, including its antibacterial and antitumor activities.
Industry: Utilized in the production of antibiotics and other pharmaceutical products
Mechanism of Action
Prumycin dihydrochloride exerts its effects by inhibiting protein synthesis. It causes premature chain termination during translation by acting as an analog of the 3’-terminal end of aminoacyl-tRNA. This results in the formation of a puromycylated nascent chain and premature chain release, effectively halting protein synthesis. The compound targets ribosomal proteins and interferes with the peptidyl transferase activity of the ribosome .
Comparison with Similar Compounds
Puromycin: Another aminonucleoside antibiotic with a similar mechanism of action.
Chloramphenicol: An antibiotic that also inhibits protein synthesis but through a different mechanism.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Uniqueness: Prumycin dihydrochloride is unique in its ability to inhibit both prokaryotic and eukaryotic ribosomes, making it a versatile tool in cell biology research. Its dual action on different types of ribosomes sets it apart from other antibiotics that typically target only one type .
Properties
CAS No. |
57420-47-0 |
---|---|
Molecular Formula |
C8H18ClN3O4 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O4.ClH/c1-4(9)8(15)11-6(3-13)7(14)5(10)2-12;/h2,4-7,13-14H,3,9-10H2,1H3,(H,11,15);1H/t4-,5+,6+,7-;/m1./s1 |
InChI Key |
BWDOCCNJZQOHQF-BZUDZRPRSA-N |
SMILES |
CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl.Cl |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CO)[C@@H]([C@H](C=O)N)O)N.Cl |
Canonical SMILES |
CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
57420-47-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prumycin dihydrochloride; Prumycin HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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